2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group, a methylquinolinyl group, and a tetrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to a coupling reaction with 2-methylquinoline-4-carboxylic acid under conditions that promote amide bond formation. The final step involves the cyclization of the intermediate product with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Purification processes such as recrystallization and chromatography are also crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of bromophenyl-substituted compounds.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The tetrazole ring is known to mimic carboxylate groups, which can enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to its analogs, 2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6O/c1-11-10-16(14-4-2-3-5-15(14)20-11)21-18(26)17-22-24-25(23-17)13-8-6-12(19)7-9-13/h2-10H,1H3,(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZFWSWTQLLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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